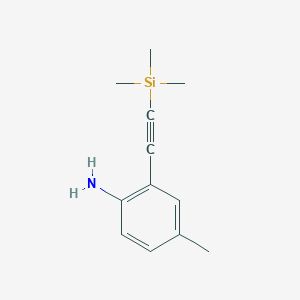
4-Methyl-2-((trimethylsilyl)ethynyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-((trimethylsilyl)ethynyl)aniline is an organic compound with a complex structure that includes a benzenamine core substituted with a methyl group and a trimethylsilyl-ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-((trimethylsilyl)ethynyl)aniline typically involves the reaction of 4-methylbenzenamine with trimethylsilylacetylene under specific conditions. The reaction is often catalyzed by a palladium complex and requires a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-((trimethylsilyl)ethynyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces various amines .
Scientific Research Applications
4-Methyl-2-((trimethylsilyl)ethynyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-2-((trimethylsilyl)ethynyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, 4-methyl-2-[2-(trimethylsilyl)ethynyl]-
- Benzenamine, 4-methyl-2-[2-(trimethylsilyl)ethynyl]phenyl
- Benzenamine, 4-methyl-2-[2-(trimethylsilyl)ethynyl]phenylamine
Uniqueness
4-Methyl-2-((trimethylsilyl)ethynyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications where other similar compounds may not be suitable .
Properties
CAS No. |
180624-14-0 |
|---|---|
Molecular Formula |
C12H17NSi |
Molecular Weight |
203.35 g/mol |
IUPAC Name |
4-methyl-2-(2-trimethylsilylethynyl)aniline |
InChI |
InChI=1S/C12H17NSi/c1-10-5-6-12(13)11(9-10)7-8-14(2,3)4/h5-6,9H,13H2,1-4H3 |
InChI Key |
KMINEAYCTIXWJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C#C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


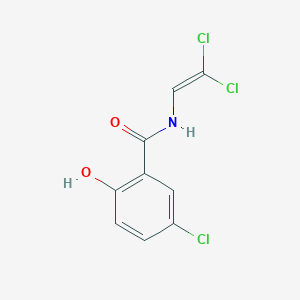
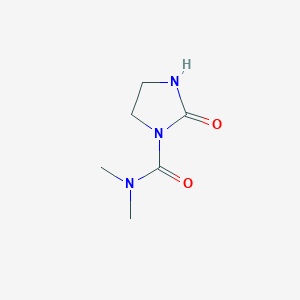
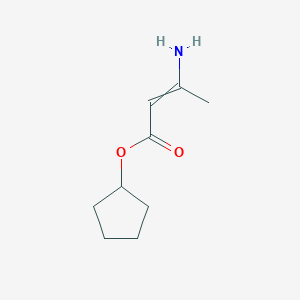
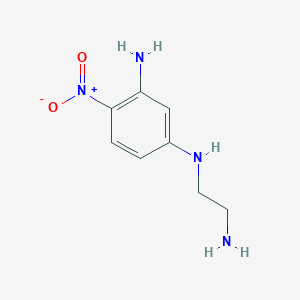
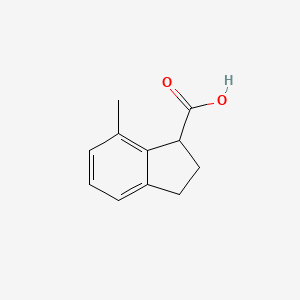
![3-[3-(Dimethylamino)phenyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B8561024.png)
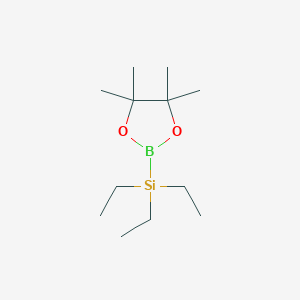
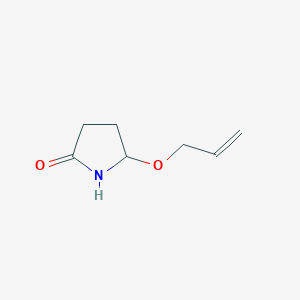
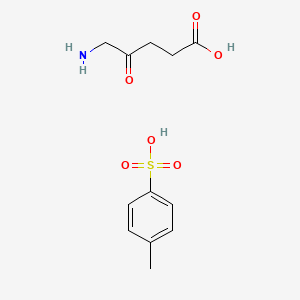
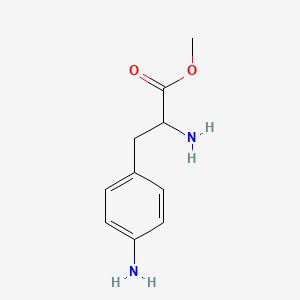
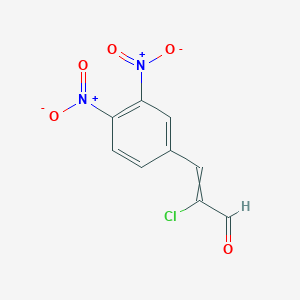
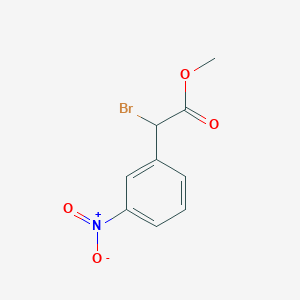
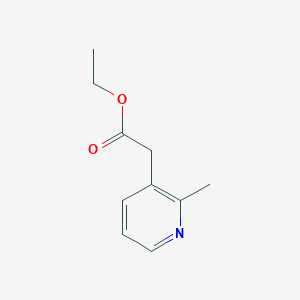
![Tert-butyl N-[(3S)-1-bromo-5-methyl-2-oxohexan-3-YL]carbamate](/img/structure/B8561081.png)
